![molecular formula C20H29FN2O4 B3968470 1-[1-(2-fluorobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3968470.png)
1-[1-(2-fluorobenzyl)-4-piperidinyl]azepane oxalate
Overview
Description
1-[1-(2-fluorobenzyl)-4-piperidinyl]azepane oxalate is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as JNJ-7925476 and has been studied for its effects on the central nervous system.
Mechanism of Action
The mechanism of action of 1-[1-(2-fluorobenzyl)-4-piperidinyl]azepane oxalate involves its ability to inhibit the reuptake of serotonin in the brain. This results in an increase in the concentration of serotonin in the synaptic cleft, which can lead to improved mood and decreased anxiety. Additionally, this compound acts as a partial agonist at the 5-HT1A receptor, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects
Research has shown that this compound can have a range of biochemical and physiological effects. For example, this compound has been shown to increase the levels of neurotransmitters such as serotonin and norepinephrine in the brain. Additionally, it has been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[1-(2-fluorobenzyl)-4-piperidinyl]azepane oxalate in lab experiments is its selectivity for the serotonin transporter. This allows researchers to study the effects of serotonin specifically, without interference from other neurotransmitters. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 1-[1-(2-fluorobenzyl)-4-piperidinyl]azepane oxalate. One area of interest is its potential use in combination with other drugs for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems. Finally, studies on the long-term effects of this compound are needed to determine its safety and efficacy as a therapeutic agent.
Scientific Research Applications
1-[1-(2-fluorobenzyl)-4-piperidinyl]azepane oxalate has been studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. Research has shown that this compound acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist, which may contribute to its therapeutic effects.
properties
IUPAC Name |
1-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]azepane;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2.C2H2O4/c19-18-8-4-3-7-16(18)15-20-13-9-17(10-14-20)21-11-5-1-2-6-12-21;3-1(4)2(5)6/h3-4,7-8,17H,1-2,5-6,9-15H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIHFEWJTBIYTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=CC=C3F.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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